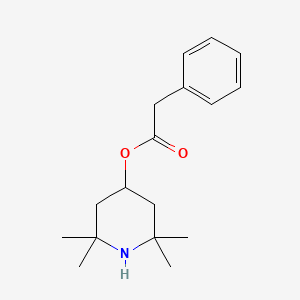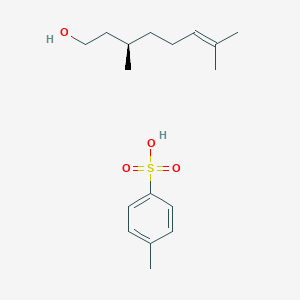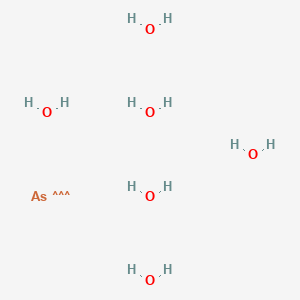
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is a quaternary ammonium compound It is characterized by the presence of a piperidine ring substituted with a 1-methyl and a 2-methylprop-2-en-1-yl group, and an iodide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide typically involves the quaternization of 1-methylpiperidine with 2-methylprop-2-en-1-yl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also be explored to reduce reaction times and improve yields. The purification process typically involves crystallization or chromatographic techniques to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis. It can also inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The molecular targets include membrane phospholipids and key metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylprop-1-ene: A simple alkene with similar structural features but lacks the piperidine ring.
Isobutylene: Another alkene with industrial significance, used in the production of polymers and fuel additives.
2-Methyl-2-propen-1-ol: An alcohol with a similar carbon skeleton but different functional groups.
Uniqueness
1-Methyl-1-(2-methylprop-2-en-1-yl)piperidin-1-ium iodide is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as high solubility in water and the ability to form stable ionic complexes. This makes it particularly useful in applications requiring phase transfer catalysis and drug delivery.
Eigenschaften
CAS-Nummer |
65819-79-6 |
|---|---|
Molekularformel |
C10H20IN |
Molekulargewicht |
281.18 g/mol |
IUPAC-Name |
1-methyl-1-(2-methylprop-2-enyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C10H20N.HI/c1-10(2)9-11(3)7-5-4-6-8-11;/h1,4-9H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VSTOILFYWQXZQM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C[N+]1(CCCCC1)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


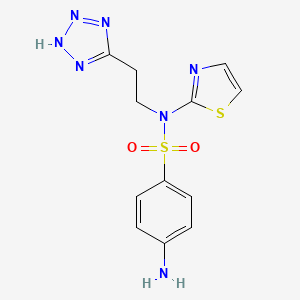

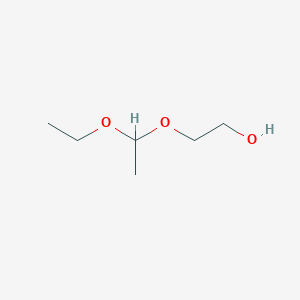
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467645.png)
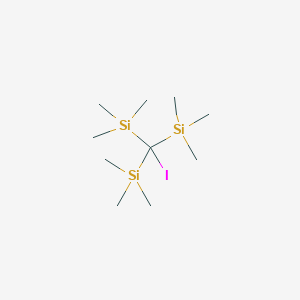

![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![1H-Pyrazol-5-amine, 3-methyl-4-[[4-(methylsulfonyl)-2-nitrophenyl]azo]-1-phenyl-](/img/structure/B14467670.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
